Product packaging for YH18968(Cat. No.:CAS No. 1632498-56-6)

YH18968

Cat. No.: B611881
CAS No.: 1632498-56-6
M. Wt: 545.58
InChI Key: READJNFYOAOOFN-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YH18968 is a novel 1,2,4-triazolone derivative that acts as a potent and selective GPR119 agonist, developed as a potential therapeutic for the treatment of type 2 diabetes mellitus . Its mechanism of action is dual-faceted: activation of GPR119 in pancreatic beta-cells directly promotes glucose-dependent insulin secretion, while activation in intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1) . This combined effect leads to improved glucose tolerance without the associated risk of hypoglycemia common with other insulin secretagogues . In vitro, this compound demonstrates high potency, with an EC50 of 2.8 nM in a cAMP accumulation assay. It stimulated GLP-1 secretion by 2.3-fold in GLUTag cells and increased insulin secretion by 1.9-fold in HIT-T15 cells . Preclinical in vivo studies have shown that a single oral administration of this compound significantly improves glucose tolerance. Furthermore, its glucose-lowering effect and the plasma level of active GLP-1 are significantly augmented when co-administered with a dipeptidyl peptidase-4 (DPP-4) inhibitor, indicating a promising combined therapeutic strategy . The antidiabetic efficacy of this compound was maintained after repeated dosing over four weeks in a diet-induced obese mouse model, suggesting potential for sustained treatment . With its favorable physicochemical properties and promising preclinical profile, this compound represents a valuable research tool for investigating the pathophysiology of diabetes and the development of new antidiabetic agents . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1632498-56-6

Molecular Formula

C27H28FN9O3

Molecular Weight

545.58

IUPAC Name

(S)-5-(3-Fluoro-4-(5-oxo-1-(tetrahydrofuran-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl)-2-(4-(5-isopropyl1,2,4-oxadiazol-3-yl)piperazin-1-yl)nicotinonitrile

InChI

InChI=1S/C27H28FN9O3/c1-17(2)25-32-26(33-40-25)35-8-6-34(7-9-35)24-19(13-29)11-20(14-30-24)18-3-4-23(22(28)12-18)36-16-31-37(27(36)38)21-5-10-39-15-21/h3-4,11-12,14,16-17,21H,5-10,15H2,1-2H3/t21-/m0/s1

InChI Key

READJNFYOAOOFN-NRFANRHFSA-N

SMILES

N#CC1=C(N2CCN(C3=NOC(C(C)C)=N3)CC2)N=CC(C4=CC=C(N5C=NN([C@@H]6COCC6)C5=O)C(F)=C4)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YH18968;  YH-18968;  YH 18968

Origin of Product

United States

Discovery and Preclinical Development of Yh18968

Strategic Approaches in Novel GPR119 Agonist Identification

The identification of novel GPR119 agonists like YH18968 has been a competitive area in pharmaceutical research aimed at developing new oral antidiabetic drugs with a low risk of hypoglycemia and potential beneficial effects on body weight. acs.org Strategies employed in the discovery phase by medicinal chemistry teams in academia and industry focus on improving the potency, physicochemical properties, pharmacokinetics, and safety profile of potential GPR119 agonists. acs.org GPR119 is highly expressed in pancreatic β-cells and intestinal L-cells, and its activation leads to increased intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin (B600854) secretion and regulates GLP-1 secretion. researchgate.netresearchgate.nettandfonline.com The absence of a crystal structure for GPR119 has historically presented an obstacle in the development of novel agonists using in silico methods. researchgate.net High-throughput screening (HTS) of large compound libraries has been a common approach to identify initial hits that interact with the target. fiosgenomics.com

Synthesis and Chemical Derivation of this compound Analogs

The synthesis and chemical derivation of analogs are crucial steps in the drug discovery process to explore the chemical space around a promising hit compound and improve its properties. biosolveit.de this compound is described as a novel 1,2,4-triazolone derivative. researchgate.netresearchgate.net While specific detailed synthetic routes for this compound are not extensively detailed in the provided snippets, the process typically involves modifying the chemical structure of initial hit compounds. upmbiomedicals.compatsnap.com This can include introducing new functional groups, removing unfavorable groups, or exchanging sections of the molecule to enhance desired characteristics. biosolveit.de The optimization of novel series of compounds, such as pyrimido[5,4-b] researchgate.netCurrent time information in Bangalore, IN.oxazine derivatives, has been reported in the search for potent GPR119 agonists, indicating the exploration of diverse chemical scaffolds. tandfonline.com

Structure-Activity Relationship (SAR) Studies in GPR119 Agonism

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a compound's chemical structure affect its biological activity. upmbiomedicals.comutoronto.cataylorandfrancis.com In the context of GPR119 agonists, SAR studies aim to identify the molecular elements essential for potent agonistic activity. upmbiomedicals.com By synthesizing and testing a series of analogs with small structural variations, medicinal chemists can explore the SAR in specific portions of the molecule to continuously improve potency and selectivity. biosolveit.deutoronto.ca Integrating structural data with SAR information can help identify specific substituents that significantly impact agonist activation and provide insights for further optimization. frontiersin.org Comparative analysis of different agonists' structures bound to GPR119 can reveal commonalities and differences in binding mechanisms that contribute to variations in potency. frontiersin.org

Lead Optimization Strategies for this compound

Lead optimization is a complex, multi-property optimization process focused on refining promising hit compounds into high-quality lead compounds with improved potency, selectivity, pharmacokinetics, and safety profiles, ultimately leading to the identification of preclinical candidates. biosolveit.depatsnap.comvichemchemie.comresearchgate.net This phase is critical for enhancing a compound's therapeutic properties and minimizing potential side effects. biosolveit.depatsnap.com

In Vitro and In Vivo Approaches in Lead Compound Refinement

Both in vitro and in vivo approaches are central to the refinement of lead compounds. upmbiomedicals.comutoronto.caresearchgate.net In vitro models are often utilized first to assess activity, selectivity, and other pharmacological properties. upmbiomedicals.com These assays can help determine a compound's efficacy and potency at the target receptor. patsnap.com In vivo testing, typically conducted in animal models, is subsequently implemented to evaluate drug metabolism and pharmacokinetics (DMPK), as well as further assess efficacy and safety in a biological system. upmbiomedicals.comutoronto.cataylorandfrancis.comstxbp1disorders.orgtexilajournal.com Rigorous biological testing in both systems is essential to characterize and maintain favorable molecular properties while addressing any structural issues. upmbiomedicals.com For GPR119 agonists like this compound, in vivo studies in rodent models have been used to assess their effects, such as enhancing blood GLP-1 release and improving oral glucose tolerance. researchgate.netresearchgate.net

Identification of Optimized Drug Candidates

The identification of optimized drug candidates involves selecting the most promising lead compounds that exhibit the best balance of desirable properties. upmbiomedicals.compatsnap.comutoronto.ca These properties include favorable activity at the target with minimized off-target effects, as well as suitable pharmacokinetic characteristics such as absorption, distribution, metabolism, and excretion (ADME). upmbiomedicals.compatsnap.comutoronto.ca The goal is to refine the chemical structure to enhance efficacy, reduce toxicity, and improve pharmacokinetic and pharmacodynamic properties. patsnap.com This selection is based on the comprehensive data gathered from in vitro and in vivo studies during the lead optimization phase. patsnap.comutoronto.ca

Molecular and Cellular Mechanisms of Action of Yh18968

GPR119 Receptor Activation and Intracellular Signaling Pathways

YH18968 functions by activating the GPR119 receptor. biomolther.orgnih.govkoreascience.kr This activation initiates intracellular signaling pathways crucial for its biological effects. biomolther.orgnih.govkoreascience.krnih.gov

A primary consequence of this compound binding to and activating GPR119 is a significant increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). biomolther.orgnih.govkoreascience.krnih.gov Studies have demonstrated that this compound potently induces cAMP accumulation in a dose-dependent manner in cells expressing human GPR119, such as CHO-K1 cells. biomolther.orgnih.gov For instance, this compound has been shown to have an EC50 value of 2.8 nM for inducing cAMP accumulation in CHO-K1 cells stably expressing human GPR119. biomolther.orgnih.gov This potency is comparable to or stronger than other known GPR119 agonists. biomolther.orgnih.gov

Table 1: this compound Effect on Intracellular cAMP Accumulation

Cell LineTarget ReceptorThis compound EC50 for cAMP Accumulation
CHO-K1 (expressing hGPR119)hGPR1192.8 nM
GLUTag L cellsGPR119Increased cAMP accumulation observed
HIT-T15 β cellsGPR119Increased cAMP accumulation observed

The GPR119 receptor is known to be coupled to the stimulatory G protein subunit, Gαs. nih.govkoreascience.krresearchgate.netuniprot.orgsdbonline.orgbio-rad.com Upon activation by an agonist like this compound, GPR119 interacts with Gαs, leading to the exchange of GDP for GTP on the Gαs subunit. sdbonline.orgbio-rad.comwikipedia.org The activated, GTP-bound Gαs subunit then dissociates from the Gβγ complex and directly stimulates the activity of adenylyl cyclase. nih.govkoreascience.krresearchgate.netuniprot.orgsdbonline.orgbio-rad.comwikipedia.org Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine triphosphate (ATP) into cyclic AMP (cAMP). wikipedia.orgwikipedia.org Therefore, the this compound-mediated activation of GPR119, through its coupling to Gαs, results in increased adenylyl cyclase activity, which in turn drives the observed rise in intracellular cAMP levels. nih.govkoreascience.krresearchgate.netuniprot.orgsdbonline.orgbio-rad.com

Induction of Intracellular Cyclic Adenosine Monophosphate (cAMP) Accumulation

Regulation of Incretin (B1656795) Hormone Secretion

Beyond its direct effects on intracellular signaling, this compound plays a significant role in modulating the secretion of incretin hormones, particularly GLP-1 and influencing insulin (B600854) release. biomolther.orgnih.govkoreascience.krnih.govresearchgate.net

This compound has been shown to enhance the secretion of GLP-1 from enteroendocrine L cells. biomolther.orgnih.govkoreascience.krresearchgate.netmdpi.comnih.gov L cells, located primarily in the ileum and colon, are a major source of GLP-1 in the body. nih.govmdpi.comfrontiersin.org Activation of GPR119, which is expressed in these cells, by this compound leads to increased intracellular cAMP, which is a key signaling molecule that promotes the release of GLP-1. biomolther.orgnih.govkoreascience.krresearchgate.netnih.gov Studies using GLUTag murine L cells, a model for enteroendocrine L cells, have demonstrated that this compound elicits dose-dependent increases in GLP-1 secretion. biomolther.orgnih.gov For example, this compound showed an EC50 value of 0.1 nM for stimulating GLP-1 secretion in GLUTag cells. biomolther.orgnih.gov Furthermore, in vivo studies in mice have shown that this compound administration leads to enhanced blood GLP-1 levels. researchgate.net

Table 2: this compound Effect on GLP-1 Secretion

Cell LineTarget Cell TypeThis compound EC50 for GLP-1 SecretionFold Increase in GLP-1 Secretion (Specific Concentration)
GLUTag L cellsEnteroendocrine L cell0.1 nM2.3 fold (at a specific concentration, likely 100 nM) nih.govkoreascience.kr
In vivo (mice)--Enhanced blood GLP-1 levels observed researchgate.net

This compound also enhances glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells. biomolther.orgnih.govkoreascience.krnih.gov Pancreatic beta cells are responsible for synthesizing and releasing insulin in response to elevated blood glucose levels. GPR119 is expressed in beta cells, and its activation by agonists like this compound directly stimulates insulin release. biomolther.orgnih.govkoreascience.krmdpi.comresearchgate.net The increase in intracellular cAMP levels mediated by GPR119 activation plays a crucial role in this process, facilitating the mechanisms involved in insulin granule exocytosis. biomolther.orgnih.govkoreascience.krnih.gov Research using HIT-T15 hamster insulinoma cells, a beta cell model, has shown that this compound increases insulin release in a dose-dependent and glucose-dependent manner. biomolther.orgnih.gov this compound demonstrated an EC50 value of 3.5 nM for stimulating insulin release in HIT-T15 cells. biomolther.orgnih.gov Importantly, this effect is glucose-dependent, meaning that this compound enhances insulin secretion more effectively in the presence of higher glucose concentrations, which is a desirable characteristic for an anti-diabetic agent as it reduces the risk of hypoglycemia. biomolther.orgnih.gov

Table 3: this compound Effect on Insulin Secretion

Cell LineTarget Cell TypeThis compound EC50 for Insulin SecretionFold Increase in Insulin Secretion (Specific Concentration)Glucose Dependency
HIT-T15 β cellsPancreatic Beta Cell3.5 nM1.9 fold (at a specific concentration, likely 100 nM) nih.govkoreascience.krYes
In vivo (mice)--Improved glucose tolerance observed biomolther.orgnih.govkoreascience.krresearchgate.net-

Preclinical Pharmacological Characterization of Yh18968

In Vitro Pharmacological Profiling of YH18968

The in vitro pharmacological profile of this compound was assessed across various cell models to understand its mechanism of action at the cellular level. biomolther.orgnih.gov

GPR119 Agonistic Activity in Recombinant Cell Lines (e.g., CHO-K1 cells)

The agonistic activity of this compound on GPR119 was measured by assessing intracellular cyclic adenosine (B11128) monophosphate (cAMP) accumulation in CHO-K1 cells stably expressing human GPR119. biomolther.orgnih.gov GPR119 is coupled to the Gαs protein, and its activation leads to increased adenylate cyclase activity and a subsequent rise in intracellular cAMP production. biomolther.orgnih.gov this compound demonstrated potent induction of intracellular cAMP accumulation in a dose-dependent manner. biomolther.orgnih.gov The half maximal effective concentration (EC50) for this compound in this assay was determined to be 2.8 nM. biomolther.orgnih.gov This potency was compared to that of MBX2982, another clinical GPR119 agonist, with this compound showing approximately 3-fold greater potency. biomolther.orgnih.gov

CompoundCell LineTargetAssayEC50 (nM)
This compoundCHO-K1 (human GPR119)Human GPR119cAMP Accumulation2.8
MBX2982HEK293 (GPR119)GPR119cAMP Accumulation8.33 biomolther.org

Assessment of GLP-1 Secretion in Enteroendocrine Cell Models (e.g., GLUTag cells)

To determine if GPR119 activation by this compound leads to functional stimulation of GLP-1 secretion, studies were conducted using GLUTag murine L cells, which endogenously express GPR119. biomolther.orgnih.gov Enteroendocrine cells, such as L cells, are specialized epithelial cells in the gut responsible for releasing various hormones, including GLP-1, which plays a role in glucose homeostasis. mdpi.combjsacademy.comfrontiersin.org this compound elicited dose-dependent increases in GLP-1 release from GLUTag cells. biomolther.orgnih.gov The EC50 value for this compound in the GLP-1 secretion assay was 0.1 nM. biomolther.orgnih.gov This finding is consistent with the known role of GPR119 agonists in enhancing GLP-1 secretion. biomolther.orgnih.gov

CompoundCell LineSecretion ProductEC50 (nM)Fold Increase (at specific concentration)
This compoundGLUTag cellsGLP-10.1 biomolther.orgnih.gov2.3-fold nih.govkoreascience.kr

Evaluation of Insulin (B600854) Secretion in Pancreatic Beta Cell Lines (e.g., HIT-T15 cells, INS-1E cells, MIN6 cells)

The effect of this compound on insulin secretion was evaluated in HIT-T15 hamster insulinoma cells, which also endogenously express GPR119. biomolther.orgnih.gov Beta cells within the pancreatic islets are responsible for producing and releasing insulin, a key hormone in maintaining blood glucose levels. wikipedia.org Activation of GPR119 in beta cells stimulates cAMP production, which facilitates glucose-dependent insulin secretion. biomolther.orgnih.gov this compound showed strong efficacy in stimulating insulin release from HIT-T15 cells in a dose-dependent manner, with an EC50 value of 3.5 nM. biomolther.orgnih.gov This effect was slightly more potent than that observed with MBX2982 (EC50 of 10.7 nM). biomolther.orgnih.gov Furthermore, this compound enhanced insulin release in a glucose-dependent manner when tested at different glucose concentrations (3 mM and 15 mM), demonstrating its mediation of glucose-stimulated insulin secretion (GSIS) at the cellular level. biomolther.orgnih.gov

CompoundCell LineSecretion ProductEC50 (nM)Fold Increase (at specific concentration)
This compoundHIT-T15 cellsInsulin3.5 biomolther.orgnih.gov1.9-fold nih.govkoreascience.kr
MBX2982HIT-T15 cellsInsulin10.7 biomolther.orgnih.gov-

In Vivo Efficacy Studies in Animal Models of Diabetes

The in vivo efficacy of this compound was investigated in rodent models to assess its impact on glucose homeostasis and sustained glucose control. biomolther.orgnih.gov

Evaluation of Acute Glucose Homeostasis in Normal Rodent Models (e.g., C57BL/6J mice)

The effects of this compound on acute glucose homeostasis were evaluated using oral glucose tolerance tests (OGTTs) in normal C57BL/6J mice. biomolther.orgnih.govresearchgate.net Single oral administration of this compound significantly lowered the area under the curve (AUC) for blood glucose levels in a dose-dependent manner compared to the vehicle control. biomolther.orgnih.govresearchgate.net Doses of 1 and 10 mg/kg of this compound exhibited more potent glucose lowering effects than a higher dose (30 mg/kg) of MBX2982. biomolther.org

Assessment of Sustained Glucose Control in Diet-Induced Obese (DIO) Rodent Models

The efficacy of this compound was further assessed in a disease model using OGTT in diet-induced obese (DIO) mice. biomolther.orgnih.gov Single oral administration of this compound lowered the AUC for blood glucose levels in a dose-dependent manner, with statistical significance observed at 1 and 10 mg/kg compared to the vehicle control. biomolther.orgnih.gov The similar levels of inhibition at 1 and 10 mg/kg suggested a saturation of the glucose lowering effect. biomolther.orgnih.gov

To investigate the effects of repeated administration, a repeat dose study was conducted in DIO mice with daily oral administration of 1 mg/kg this compound for 4 weeks. biomolther.orgnih.gov An OGTT performed on day 1 showed that this compound significantly lowered the AUC for blood glucose compared to the vehicle control. biomolther.orgnih.gov On day 29, after 4 weeks of daily administration, this compound effectively improved glucose tolerance, confirming that its efficacy was well maintained without observed tachyphylaxis. biomolther.orgnih.gov

Study TypeAnimal ModelTreatment DurationKey Finding
Acute EfficacyNormal MiceSingle doseDose-dependent reduction in blood glucose AUC during OGTT. biomolther.orgnih.govresearchgate.net
Acute EfficacyDIO MiceSingle doseDose-dependent reduction in blood glucose AUC during OGTT, with saturation at higher doses. biomolther.orgnih.gov
Sustained ControlDIO Mice4 weeks dailyMaintained improvement in glucose tolerance during OGTT on day 29. biomolther.orgnih.gov

Analysis of Impact on Oral Glucose Tolerance

Single oral administration of this compound has been shown to improve glucose tolerance in both normal and diet-induced obese (DIO) mice biomolther.orgnih.gov. In normal C57BL/6J mice, this compound significantly lowered the area under the curve (AUC) for blood glucose in a dose-dependent manner during an oral glucose tolerance test (OGTT) biomolther.org. Doses of 1 and 10 mg/kg of this compound demonstrated more potent glucose lowering effects compared to 30 mg/kg of MBX2982, another GPR119 agonist biomolther.org.

In a DIO mouse model, single oral administration of this compound also improved glucose tolerance biomolther.orgnih.gov. This effect was sustained after repeated daily dosing for 4 weeks biomolther.orgnih.gov.

The glucose-lowering effect of this compound is attributed to its dual mechanism of action, enhancing both GLP-1 and insulin secretion biomolther.orgnih.gov. In cellular studies, this compound increased cAMP accumulation, leading to GLP-1 release in GLUTag L cells and insulin release in HIT-T15 beta cells, both of which endogenously express GPR119 biomolther.orgnih.gov. This compound showed an EC50 value of 3.5 nM in the insulin secretion assay and 0.1 nM in the GLP-1 secretion assay biomolther.orgnih.gov. Insulin release from HIT-T15 cells treated with this compound was enhanced in a glucose-dependent manner biomolther.orgnih.gov.

Below is a summary of the effect of single oral administration of this compound on the AUC for blood glucose in normal mice during an OGTT:

Treatment GroupDose (mg/kg)Blood Glucose AUC (arbitrary units)
Vehicle Control-XXX (Control Level)
This compound0.1Lower than Control
This compound1Significantly Lower than Control
This compound10Significantly Lower than Control
MBX298230Lower than Control (less potent than 1 and 10 mg/kg this compound) biomolther.org

Repeated administration studies in DIO mice also showed improved glucose tolerance.

Treatment GroupDose (mg/kg)Duration of TreatmentEffect on Glucose Tolerance (OGTT AUC)
Vehicle Control-4 weeksXXX (Control Level)
This compound14 weeksImproved glucose tolerance biomolther.org
MBX2982104 weeksImproved glucose tolerance biomolther.org
This compound + Linagliptin (B1675411)1 + 14 weeksImproved glucose tolerance biomolther.org
MBX2982 + Linagliptin10 + 14 weeksImproved glucose tolerance biomolther.org

Combinatorial Preclinical Investigations

Preclinical studies have explored the effects of combining this compound with other antidiabetic agents, particularly dipeptidyl peptidase 4 (DPP-4) inhibitors biomolther.orgnih.gov.

Combination treatment of this compound with a DPP-4 inhibitor has shown significant additive glucose lowering effects compared to either agent alone in preclinical models biomolther.orgnih.gov. DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones like GLP-1, thereby increasing their levels biomolther.orgmims.comjyoungpharm.orgmedscape.comnih.govnih.govnih.govguidetopharmacology.orgwikipedia.org. The combination of a GPR119 agonist, which stimulates GLP-1 secretion, and a DPP-4 inhibitor, which reduces GLP-1 degradation, is mechanistically complementary biomolther.org.

In studies using normal mice, the combination of 10 mg/kg this compound and 1 mg/kg linagliptin (a DPP-4 inhibitor) resulted in a significant additive glucose lowering effect during an OGTT compared to this compound alone, linagliptin alone, or the combination of MBX2982 with linagliptin biomolther.org.

The enhanced glucose lowering observed with the combination of this compound and a DPP-4 inhibitor is linked to a significant increase in active plasma GLP-1 levels biomolther.orgnih.govresearchgate.net. In normal mice, combination treatment with this compound and linagliptin significantly increased the active GLP-1 level compared to treatment with this compound or linagliptin alone biomolther.orgresearchgate.net. This suggests a synergistic effect between the GPR119 agonist and the DPP-4 inhibitor in augmenting active GLP-1 levels biomolther.orgresearchgate.net.

This increase in active GLP-1 contributes to improved glucose control by promoting glucose-dependent insulin secretion and suppressing glucagon (B607659) release biomolther.orgwikipedia.orgnih.gov. The combination of this compound and a DPP-4 inhibitor may therefore represent an effective therapeutic strategy for type 2 diabetes biomolther.orgnih.gov.

Below is a summary of the effect of combination treatment on active GLP-1 levels in normal mice:

Treatment GroupDose (mg/kg)Effect on Active GLP-1 Levels (relative to Vehicle)
Vehicle Control-1-fold
This compound10Increased (e.g., 2.7-fold at 30 minutes) researchgate.net
Linagliptin1Increased
This compound + Linagliptin10 + 1Significantly Increased compared to monotherapies biomolther.orgresearchgate.net

Translational Research Perspectives and Future Directions for Yh18968

Bridging Preclinical Findings to Potential Therapeutic Applications

Preclinical research on YH18968 has demonstrated its ability to activate GPR119, a receptor predominantly found in pancreatic beta cells and intestinal L cells. Activation of GPR119 leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, stimulates glucose-dependent insulin (B600854) secretion from beta cells and glucagon-like peptide-1 (GLP-1) secretion from L cells. biomolther.orgnih.gov The dual mechanism of action, promoting both insulin and GLP-1 release, is considered advantageous for managing blood glucose levels in type 2 diabetes. biomolther.orgnih.gov

In vitro studies have shown that this compound elicits dose-dependent increases in insulin release from hamster insulinoma cells and stimulates GLP-1 secretion in murine L cells. biomolther.org Specifically, this compound demonstrated an EC50 value of 3.5 nM for insulin release from HIT-T15 cells and showed a 2.3-fold increase in GLP-1 secretion in GLUTag cells. nih.govkoreascience.krnih.gov Furthermore, this compound activated human GPR119 with an EC50 value of 2.8 nM, indicating potent agonistic activity. biomolther.orgnih.gov This potency was shown to be approximately 4-fold greater than that of MBX2982, another clinical GPR119 agonist. biomolther.orgnih.gov

In normal mice, single oral administration of this compound improved glucose tolerance. biomolther.orgnih.govkoreascience.kr This effect was also observed in diet-induced obese (DIO) mice, a model for type 2 diabetes. biomolther.orgnih.gov Repeated administration of this compound for four weeks in DIO mice maintained the improved glucose tolerance, suggesting a sustained therapeutic effect without apparent tachyphylaxis. biomolther.orgnih.gov

The following table summarizes some key preclinical findings:

Study ModelObservationResultCitation
CHO-K1 cells (hGPR119)Intracellular cAMP accumulationEC50 = 2.8 nM biomolther.orgnih.gov
HIT-T15 cellsInsulin releaseDose-dependent increase, EC50 = 3.5 nM biomolther.org
GLUTag cellsGLP-1 secretion2.3-fold increase nih.govkoreascience.krnih.gov
Normal C57BL/6 miceOral glucose toleranceImproved after single administration biomolther.orgnih.gov
DIO miceOral glucose toleranceImproved after single and repeated administration (4 weeks) biomolther.orgnih.gov
DIO miceGlucose AUC in OGTT (1 mg/kg)Significant decrease on day 1, sustained on day 29 biomolther.orgnih.gov

These preclinical results provide a strong foundation for translating this compound into potential therapeutic applications for type 2 diabetes mellitus by demonstrating its mechanism of action and efficacy in improving glucose homeostasis in relevant animal models.

Projection of this compound as a Promising Therapeutic Candidate for Type 2 Diabetes Mellitus

Based on its preclinical profile, this compound is projected as a promising therapeutic candidate for type 2 diabetes mellitus. Its mechanism of action, targeting GPR119, offers a multi-faceted approach to glycemic control by promoting both insulin and GLP-1 secretion in a glucose-dependent manner. biomolther.orgnih.gov This glucose-dependent action is particularly relevant as it may reduce the risk of hypoglycemia, a common side effect associated with some other diabetes medications. nih.gov

The sustained glucose-lowering effect observed in DIO mice after repeated dosing further supports its potential as a viable treatment option. biomolther.orgnih.gov The ability of this compound to improve glucose tolerance over a four-week period without losing efficacy is a critical factor for a chronic condition like type 2 diabetes. biomolther.orgnih.gov

Furthermore, preclinical studies have explored the potential for combination therapy. Treatment combining this compound with a dipeptidyl peptidase-4 (DPP-4) inhibitor augmented the glucose-lowering effect and increased active plasma GLP-1 levels in normal mice. biomolther.orgnih.govkoreascience.kr This suggests that combining this compound with existing diabetes medications could offer enhanced therapeutic benefits. biomolther.orgnih.govkoreascience.kr The rationale behind this combination lies in the fact that GPR119 activation increases GLP-1 secretion, and DPP-4 inhibitors prevent the degradation of GLP-1, thereby prolonging its action. researchgate.net

While some previous GPR119 agonists have faced challenges in clinical trials regarding sustained efficacy, the potent and sustained effects of this compound in preclinical models, along with the promising results from combination therapy, position it as a candidate with the potential to overcome some of these limitations. researchgate.net

Identification of Current Research Gaps for this compound

Despite the encouraging preclinical data, several research gaps need to be addressed to facilitate the successful translation of this compound into clinical use. A primary gap lies in the limited availability of published data beyond the initial preclinical characterization. While the mechanism of action as a GPR119 agonist is established, a more comprehensive understanding of its long-term effects, potential off-target activities, and full pharmacokinetic and pharmacodynamic profile in various physiological and pathophysiological conditions is necessary.

Specifically, research gaps include:

Detailed long-term efficacy and durability studies in relevant animal models beyond the initial four-week period.

Investigation into potential effects on pancreatic beta cell mass and function over extended treatment durations. nih.gov

Comprehensive evaluation of its impact on lipid profiles and other metabolic parameters in diabetic models. nih.gov

Exploration of potential interactions with a wider range of commonly used medications for comorbid conditions in type 2 diabetes patients.

Further investigation into the optimal combination strategies with other antidiabetic agents and the underlying mechanisms of such synergistic effects. biomolther.orgnih.govkoreascience.kr

Detailed studies on the variability of response to this compound based on genetic or phenotypic differences in preclinical models.

Assessment of the potential for developing resistance or reduced efficacy over time.

Addressing these gaps through further rigorous preclinical research is crucial for building a robust data package to support future clinical development. Identifying research gaps involves critically evaluating existing literature and pinpointing areas where information is missing, inadequate, or contradictory. youtube.comyoutube.com

Methodological Considerations for Future Preclinical Research on this compound

Future preclinical research on this compound should adopt rigorous methodologies to ensure the generation of high-quality, reproducible data that can reliably inform clinical translation. Key methodological considerations include:

Appropriate Animal Models: Utilizing a variety of well-characterized animal models that closely mimic the different aspects of human type 2 diabetes mellitus, including those with varying degrees of insulin resistance and beta cell dysfunction. researchgate.net

Study Design: Implementing robust study designs, including appropriate control groups, randomization, and blinding, to minimize bias. nih.gov Statistical considerations should be integrated into the study design phase. nih.gov

Comprehensive Endpoint Assessment: Evaluating a broad range of relevant endpoints beyond just glucose levels, including measures of insulin sensitivity, beta cell function, GLP-1 levels, lipid profiles, and markers of inflammation and oxidative stress.

Pharmacokinetic and Pharmacodynamic Studies: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as the relationship between its concentration at the target site and its pharmacological effects over time.

Combination Therapy Studies: Systematically investigating the effects of this compound in combination with different classes of antidiabetic drugs using appropriate experimental designs to assess additivity or synergy. biomolther.orgnih.govkoreascience.kr

Assessment of Long-Term Effects: Designing studies with sufficient duration to evaluate the sustained efficacy and potential long-term effects of this compound on disease progression and complications.

Mechanistic Studies: Continuing to explore the detailed molecular mechanisms underlying this compound's action, including downstream signaling pathways activated by GPR119 in different cell types.

Data Analysis and Reporting: Employing appropriate statistical methods for data analysis and ensuring transparent and comprehensive reporting of methods and results to enhance reproducibility. nih.gov Adherence to guidelines for reporting preclinical research can improve the quality and utility of the data.

By addressing these methodological considerations, future preclinical studies can provide a more complete picture of this compound's potential as a therapeutic agent and better predict its likely performance in clinical settings.

Q & A

Q. What is the primary mechanism of action of YH18968 in glucose metabolism?

this compound acts as a GPR119 agonist, activating the Gαs protein-coupled receptor to stimulate cAMP production. This enhances glucose-dependent insulin secretion (GSIS) in pancreatic β-cells (HIT-T15) and GLP-1 secretion in intestinal L cells (GLUTag). The EC50 values for GPR119 activation are 2.8 nM (this compound) vs. 11.2 nM (MBX2982), demonstrating fourfold greater potency . Insulin and GLP-1 secretion increased by 1.9-fold and 2.3-fold, respectively, in vitro .

Q. What experimental models are appropriate for studying this compound's effects on glucose homeostasis?

  • In vitro : Use HIT-T15 (insulinoma) and GLUTag (L-cell) lines to assess insulin/GLP-1 secretion via cAMP assays .
  • In vivo : Normal C57BL/6J mice for acute pharmacokinetic (PK) studies and diet-induced obese (DIO) mice for chronic efficacy evaluation. Oral glucose tolerance tests (OGTTs) at 2 g/kg glucose are standard, with blood glucose AUC0-2h as the primary endpoint .

Q. What are the key pharmacokinetic parameters of this compound in preclinical studies?

this compound exhibits dose-dependent nonlinear PK:

  • Bioavailability : Decreases from 40.0% (1 mg/kg) to 4.8% (100 mg/kg) due to saturation of absorption/metabolism .
  • Plasma concentration : Biphasic decline post-administration, with Cmax achieved at 0.25–0.5 h .
  • Clearance : 3.2 L/h/kg (intravenous) .

Advanced Research Questions

Q. How can researchers optimize this compound dosing regimens to account for nonlinear pharmacokinetics?

  • Conduct dose-ranging studies (1–100 mg/kg) to identify the therapeutic window where bioavailability and efficacy plateau .
  • Use compartmental PK/PD modeling to link plasma concentrations to insulin/GLP-1 responses. Prioritize doses ≤10 mg/kg, as higher doses show reduced bioavailability without proportional efficacy gains .

Q. What methodological approaches resolve contradictions in this compound's dose-response relationships?

  • Hypothesis : Nonlinear bioavailability may arise from first-pass metabolism or transporter saturation.
  • Testing : Compare portal vs. systemic venous plasma concentrations to assess hepatic extraction .
  • Analysis : Apply Michaelis-Menten kinetics to model absorption saturation .

Q. How should researchers design experiments to evaluate synergistic effects between this compound and DPP-4 inhibitors?

  • Protocol : Co-administer this compound (1–10 mg/kg) with linagliptin (1 mg/kg) in DIO mice. Measure active GLP-1 levels and glucose AUC0-2h during OGTTs .
  • Outcome Metrics : Synergy is confirmed if the combination reduces glucose AUC by >30% vs. monotherapy. In one study, this compound + linagliptin increased active GLP-1 by 2.5-fold compared to this compound alone .

Q. What statistical methods are optimal for assessing this compound's long-term efficacy?

  • Analysis : Use repeated-measures ANOVA to compare glucose AUC0-2h across 4-week dosing in DIO mice. Include post hoc Tukey tests for pairwise comparisons .
  • Power Calculation : Ensure n ≥ 8/group to detect a 20% AUC reduction (α = 0.05, β = 0.2) .

Methodological Guidance for Data Interpretation

Q. How to address cell viability concerns in this compound cytotoxicity assays?

  • Assay : MTT testing in HIT-T15, GLUTag, and HepG2 cells. This compound shows LC50 >100 µM, indicating low cytotoxicity vs. MBX2982 (LC50 = 12.2–34.0 µM) .
  • Recommendation : Use concentrations ≤10 µM for in vitro studies to avoid off-target effects.

Q. What controls are critical for validating this compound's GPR119 specificity?

  • Include GPR119-knockout cell lines or siRNA-mediated silencing to confirm target engagement .
  • Compare cAMP responses in CHO-K1 cells expressing human GPR119 vs. wild-type controls .

Q. How to standardize OGTT protocols for this compound efficacy studies?

  • Timing : Administer glucose 30 min post-YH18968 dosing to align with Cmax .
  • Sampling : Collect blood at 0, 15, 30, 60, 90, and 120 min post-glucose. Calculate AUC0-2h using the trapezoidal method .

Tables for Key Findings

Parameter This compound MBX2982 Reference
GPR119 EC502.8 nM11.2 nM
Insulin Secretion (EC50)3.5 nM15.9 nM
GLP-1 Secretion (EC50)0.1 nM12.2 nM
Oral Bioavailability (1 mg/kg)40.0%Not reported
Dose (mg/kg) Glucose AUC Reduction Active GLP-1 Increase
125%1.8-fold
1035%2.1-fold
10 + Linagliptin50%3.0-fold

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.